molecular formula C17H19N7O2 B2892635 N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2200853-74-1

N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Numéro de catalogue: B2892635
Numéro CAS: 2200853-74-1
Poids moléculaire: 353.386
Clé InChI: OCPFUKBSKODVJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N7O2 and its molecular weight is 353.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its biological activity has been explored in various studies focusing on its effects on different biological targets, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The compound features a complex structure that includes:

  • A dihydropyridine core.
  • A triazolo moiety linked to a pyridazine ring.
  • An azetidine group contributing to its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro evaluations have shown that it exhibits significant cytotoxicity against several cancer cell lines:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The compound demonstrated IC50 values indicating its effectiveness:

Cell LineIC50 Value (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values suggest that the compound is particularly potent against lung and breast cancer cells, comparable to established chemotherapeutics like Foretinib, which has an IC50 of 0.019 μM against c-Met kinase .

The compound's mechanism involves the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. The inhibitory activity was quantified with an IC50 of 0.090 μM, demonstrating its potential as a targeted therapy for cancers overexpressing c-Met . Additionally, it was observed to induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase.

Case Studies

Case Study 1: Inhibition of c-Met Kinase
A study synthesized various derivatives of triazolo-pyridazine and evaluated their effects on c-Met kinase and associated cancer cell lines. The promising results for compound 12e led to further investigations into structural optimization for enhanced activity.

Case Study 2: Cytotoxicity Profiling
In another investigation, a series of compounds including this compound were tested using the MTT assay against multiple cell lines. The findings confirmed moderate to significant cytotoxic effects across the board, warranting further exploration into their therapeutic potential .

Q & A

Q. Basic: What are the optimal synthetic routes and critical parameters for synthesizing this compound?

The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

  • Coupling reactions between azetidine and triazolo-pyridazine moieties, often using polar aprotic solvents (e.g., dimethyl sulfoxide) and bases like triethylamine to facilitate amide bond formation .
  • Temperature control (typically 50–80°C) to minimize side reactions and improve yield .
  • Catalyst selection : Palladium-based catalysts or acid chlorides are critical for cyclization steps in heterocyclic ring formation .
  • Purification : Column chromatography or recrystallization is essential to isolate the final product with >95% purity .

Q. Basic: How is structural characterization performed to confirm the compound’s identity and purity?

Characterization relies on spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the methyl group on the triazolo-pyridazine ring appears as a singlet at δ 2.4–2.6 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 367.388) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and triazole ring vibrations .

Q. Advanced: How can researchers design experiments to elucidate the compound’s biological targets and mechanisms of action?

Methodological approaches include:

  • Kinase inhibition assays : Screen against panels of kinases (e.g., MET, EGFR) using fluorescence polarization or ADP-Glo™ assays, as triazolo-pyridazine derivatives are known kinase inhibitors .
  • Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein stability shifts upon compound binding .
  • Molecular docking and QSAR : Model interactions with predicted targets (e.g., ATP-binding pockets) and correlate structural modifications (e.g., methyl group addition) with activity changes .

Q. Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability or structural analogs. Mitigation strategies:

  • Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Comparative studies : Benchmark against structurally similar compounds (Table 1) to isolate activity contributions of specific substituents .

Table 1 : Comparable Triazolo-Pyridazine Derivatives

Compound NameKey Structural FeaturesReported Activity
SAR125844Quinoxaline coreMET kinase inhibition
Methyl 2-(6-chloro-3-oxo-triazolo)acetateTriazolo-pyridine backboneAnticancer (in vitro)
N-Methylquinoxaline-carboxamideAzetidine linkerBroad kinase inhibition

Q. Basic: What key chemical properties influence the compound’s reactivity and stability?

  • Solubility : Low aqueous solubility (~0.1 mg/mL) due to lipophilic azetidine and triazolo groups; DMSO or ethanol are preferred solvents .
  • pH sensitivity : Hydrolysis of the amide bond occurs under strongly acidic/basic conditions (pH <2 or >10) .
  • Thermal stability : Stable at room temperature but degrades above 150°C, requiring storage at –20°C .

Q. Advanced: What strategies improve target selectivity when modifying this compound’s structure?

  • Functional group substitution : Replace the methyl group on the triazolo ring with cyclopropyl to enhance hydrophobic interactions in kinase pockets .
  • Linker optimization : Shorten the azetidine linker to reduce off-target binding while maintaining potency .
  • Prodrug design : Introduce ester moieties to improve bioavailability and metabolic stability .

Q. Basic: How stable is this compound under various laboratory storage conditions?

  • Short-term stability : Stable in DMSO at –20°C for ≤6 months without significant degradation .
  • Light sensitivity : Protect from UV exposure to prevent photooxidation of the triazolo-pyridazine ring .

Q. Advanced: How does this compound compare to other triazolo-pyridazine derivatives in terms of pharmacological potential?

Comparative studies highlight:

  • Enhanced selectivity : The azetidine linker reduces off-target effects compared to piperidine-containing analogs .
  • Improved pharmacokinetics : Lower clearance rates in rodent models compared to quinoxaline-based derivatives .

Propriétés

IUPAC Name

N,1-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-11-18-19-14-6-7-15(20-24(11)14)23-9-12(10-23)22(3)17(26)13-5-4-8-21(2)16(13)25/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPFUKBSKODVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC=CN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.